4-Keto Retinal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

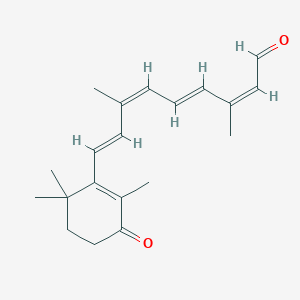

4-Oxoretinal is a derivative of retinol (vitamin A) and is part of the retinoid family. Retinoids are compounds that play crucial roles in vision, embryogenesis, differentiation, reproduction, and cell proliferation. 4-Oxoretinal is known for its involvement in biological processes and has been studied for its retinoid-like biological activity .

Méthodes De Préparation

4-Oxoretinal can be synthesized through various methods. One common synthetic route involves the oxidation of all-trans-retinal. The reaction conditions typically include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperatures . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

4-Oxoretinal undergoes several types of chemical reactions, including:

Oxidation: Conversion of retinol to 4-oxoretinal using oxidizing agents.

Reduction: Reduction of 4-oxoretinal back to retinol or other intermediates.

Substitution: Reactions where functional groups on the retinoid structure are replaced with other groups.

Common reagents used in these reactions include PCC, MnO2, and sodium borohydride (NaBH4). Major products formed from these reactions include 4-oxoretinol and other retinoid derivatives .

Applications De Recherche Scientifique

Neuroprotective Properties

4-Keto retinal is recognized for its neuroprotective effects, particularly in the context of retinal health. Research indicates that it may play a role in mitigating damage associated with conditions such as diabetic retinopathy and glaucoma.

- Diabetic Retinopathy : A study examined the effects of a low-carbohydrate ketogenic diet (LCKD) on diabetic retinopathy in high-fat diet-induced diabetic rats. The findings suggested that LCKD could reduce oxidative stress and inflammation in the retina, potentially due to increased levels of ketone bodies like this compound .

- Glaucoma : In animal models, ketogenic diets have shown promise in preserving retinal ganglion cells (RGCs) during elevated intraocular pressure scenarios. The neuroprotective effects were linked to enhanced mitochondrial function and reduced inflammation . These findings suggest that compounds like this compound may contribute to these protective mechanisms.

Role in Visual Processes

This compound is involved in the visual cycle, particularly as a chromophore in phototransduction. It binds to opsins, facilitating the conversion of light into electrical signals in photoreceptor cells.

- Optogenetics : Research utilizing this compound has been pivotal in optogenetic applications, where it serves as a photosensitive agent that can be used to restore vision in models of retinal degeneration . This application highlights its potential for therapeutic interventions in vision restoration.

Potential in Artificial Retina Development

The unique properties of this compound make it suitable for use in artificial retina technologies. Studies have explored its application alongside bacteriorhodopsin to create color-sensitive artificial retinas.

- Molecular Electronics : this compound's ability to undergo conformational changes upon light exposure makes it a candidate for optoelectronic devices designed to mimic natural photoreceptors . This research opens avenues for developing advanced visual prosthetics.

Case Studies and Experimental Data

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the mechanisms through which this compound exerts its effects:

- Clinical Trials : Randomized clinical trials are needed to assess the efficacy of dietary interventions involving ketone bodies on human subjects with diabetic retinopathy and other retinal diseases.

- Mechanistic Studies : Understanding the molecular pathways influenced by this compound could lead to novel therapeutic targets for neurodegenerative conditions affecting the retina.

- Optimization of Artificial Retinas : Continued exploration into the integration of this compound within optoelectronic devices can enhance their functionality and effectiveness.

Mécanisme D'action

4-Oxoretinal exerts its effects by interacting with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions lead to the modulation of gene expression involved in cell differentiation, proliferation, and apoptosis. Unlike retinoic acid, 4-oxoretinal is not converted into retinoic acid, suggesting a direct retinoid-like activity .

Comparaison Avec Des Composés Similaires

4-Oxoretinal is similar to other retinoids such as retinol, retinal, and retinoic acid. it is unique in its moderate retinoid-like activity and its inability to convert into retinoic acid. Similar compounds include:

Retinol: The alcohol form of vitamin A, involved in vision and cellular processes.

Retinal: The aldehyde form of vitamin A, crucial for vision.

Retinoic Acid: The acid form of vitamin A, involved in gene expression regulation

4-Oxoretinal stands out due to its specific biological activities and its role as a bioactive agent rather than an inactive catabolite.

Propriétés

Numéro CAS |

33532-44-4 |

|---|---|

Formule moléculaire |

C20H26O2 |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12- |

Clé InChI |

PLILDISEFZJECC-ITCDGTHUSA-N |

SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

SMILES isomérique |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C |

SMILES canonique |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Synonymes |

9-(2,6,6-Trimethyl-3-keto-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-al; _x000B_4-Oxo-all-trans-retinal; 4-Oxoretinal; 4-keto-Retinal; all-trans-4-Oxoretinal; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.